5,5'-Dithiobis(2-nitrobenzoic acid)
Overview
Description
5,5’-Dithiobis(2-nitrobenzoic acid) is a water-soluble reagent that interacts with thiol groups and can be used conveniently at neutral pH . It is widely utilized as a non-fluorescent probe to quantify the number or concentration of thiol groups in a sample . It acts as a cleavable cross-linking agent and finds an important application as a sensitive reagent for determining free sulfhydryl content in proteins, peptides, and tissues .
Molecular Structure Analysis
The linear formula of 5,5’-Dithiobis(2-nitrobenzoic acid) is [-SC6H3(NO2)CO2H]2
. The molecular weight is 396.35 .
Chemical Reactions Analysis
Thiolate anion (RS-) reacts with Ellman’s reagent (DTNB 2-), to produce 2-nitro-5-thiobenzoate anion (TNB 2-) and one mixed disulfide (R-S-TNB -) .
Physical And Chemical Properties Analysis
5,5’-Dithiobis(2-nitrobenzoic acid) appears as a pale yellow to pale cream powder . It is soluble in water and ethanol . The melting point is 240-245 °C (dec.) (lit.) .
Scientific Research Applications
Crystal Structure Analysis
5,5'-Dithiobis(2-nitrobenzoic acid) has been studied for its unique crystal structure. In a study, its monohydrate form was examined, revealing interesting hydrogen bonding between carboxylic acid groups and water, alongside S···π and C–H···O interactions, which are essential for understanding its chemical behavior and applications (Prior & Wadhawan, 2012).
Electrochemical Applications
Electrochemical studies have demonstrated the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) with various thiols, leading to the development of methodologies for thiol detection. This application is significant in biochemistry, where thiols play crucial roles (Nekrassova, Lawrence, & Compton, 2003).
Quantitative Analysis of Disulfide Bonds
Ellman’s reagent, a derivative of 5,5'-dithiobis(2-nitrobenzoic acid), is widely used for quantifying thiols in peptides and proteins. It aids in estimating free thiol groups and disulfide bonds, crucial for understanding protein structures and interactions (Aitken & Learmonth, 2009).
Metal Ion Detection
A study using gold nanoparticle-based sensors modified with 5,5'-dithiobis(2-nitrobenzoic acid) demonstrated its utility in selectively detecting trace levels of metal ions like Cr3+ in aqueous solutions. This application is significant for environmental monitoring and metal ion detection in various contexts (Dang et al., 2009).
Nanomaterials and Sensor Development
The reaction of 5,5'-dithiobis(2-nitrobenzoic acid) with thiol groups modified on mesoporous silica nanoparticles has been studied, showcasing its role in the development of sensitive materials for various analytical applications (Alswieleh, 2020).
Coordination Polymers
and Structural ChemistryResearch on coordination assemblies of 5,5'-dithiobis(2-nitrobenzoic acid) with various metal ions has provided insights into molecular shapes and coordination patterns. This is crucial for developing new materials with specific properties and applications in fields like catalysis and materials science (Titi et al., 2015).
Bioelectrochemical Applications
A study involving the covalent immobilization of 5,5'-dithiobis(2-nitrobenzoic acid) onto carbon cloth demonstrated its potential in electrochemical NAD(+)-regeneration processes. This application is relevant in bioelectrochemistry and biotechnology, particularly in enzymatic reactions and biofuel cells (Jeong et al., 2012).
Novel Detection Protocols
The electrochemical reduction of Ellman's reagent, derived from 5,5'-dithiobis(2-nitrobenzoic acid), offers a selective means for detecting thiol compounds. This method improves selectivity and sensitivity in analytical chemistry, especially in biological and environmental analyses (Scampicchio et al., 2007).
Enzyme Activity Assays
The chromogenic Ellman reagent, which is based on 5,5'-dithiobis(2-nitrobenzoic acid), has been used in various enzyme activity assays. This methodology is important for studying enzyme kinetics and screening for enzyme inhibitors, which has broad implications in drug discovery and biochemistry (Fellner et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUMMUBSPKGMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058779 | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 5,5'-Dithiobis(2-nitrobenzoic acid) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
5,5'-Dithiobis(2-nitrobenzoic acid) | |
CAS RN |
69-78-3 | |
Record name | 5,5′-Dithiobis[2-nitrobenzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dithionitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dithiobis[6-nitrobenzoic] acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,5'-DITHIOBIS(2-NITROBENZOIC ACID) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BZQ3U62JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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